molecular formula C14H14F2N2O2S B2497004 N,N'-bis(2-fluorobenzyl)sulfamide CAS No. 337924-20-6

N,N'-bis(2-fluorobenzyl)sulfamide

Cat. No.: B2497004
CAS No.: 337924-20-6
M. Wt: 312.33
InChI Key: ONPCSZSNRBSXOC-UHFFFAOYSA-N
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Description

N,N'-bis(2-fluorobenzyl)sulfamide is a useful research compound. Its molecular formula is C14H14F2N2O2S and its molecular weight is 312.33. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Stability in Anticancer Applications : Bis(4-fluorobenzyl)trisulfide, a related compound to N,N'-bis(2-fluorobenzyl)sulfamide, demonstrates promising stability as an anticancer drug candidate. Stability studies highlight its resilience to various conditions, including oxidative degradation and temperature variations, making it a viable candidate for clinical development in cancer therapy (Bao et al., 2008).

  • Antitumor Effects and Mechanism : Bis(4-fluorobenzyl)trisulfide, derived from a natural product, exhibits potent anticancer activities across a range of tumor cell lines. It disrupts microtubule dynamics in cancer cells and shows particular effectiveness against multidrug-resistant tumor cells, suggesting a novel mechanism of action as an antimicrotubule agent (Xu et al., 2009).

  • Metabolic Behavior in Antitumor Applications : Research on Bis(4-fluorobenzyl)trisulfide, a structurally similar compound, in rat erythrocytes reveals insights into its metabolic behavior, which is crucial for its effectiveness as an antitumor agent. This compound is metabolized in red blood cells, producing metabolites that may contribute to its antitumor activity (Pan et al., 2013).

Structural and Chemical Characterization

  • Crystal Structure of Antimitotic Agents : The crystal structure of bis(p-fluorobenzyl)trisulfide, closely related to this compound, has been determined, providing valuable information about its physical characteristics. This knowledge is crucial for understanding its interaction mechanisms and potential applications in antitumor treatments (An et al., 2008).

Applications Beyond Anticancer Research

  • Sulfonated Block Copolymers for Fuel Cell Applications : A study on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, reveals potential applications in fuel cells. These materials exhibit high proton conductivity and mechanical properties, indicating their suitability for fuel-cell technologies (Bae et al., 2009).

Safety and Hazards

The safety and hazards associated with “N,N’-bis(2-fluorobenzyl)sulfamide” are not explicitly mentioned in the search results .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCSZSNRBSXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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